7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a fluorophenyl group at position 7, a 3-hydroxypropyl substituent at position 2, and an N-(2-methoxyphenyl) carboxamide moiety at position 4. This scaffold is notable for its structural complexity, combining a bicyclic heteroaromatic core with polar functional groups that influence solubility, bioavailability, and target interactions. The 4-fluorophenyl group enhances metabolic stability through reduced oxidative metabolism, while the 3-hydroxypropyl chain may improve water solubility. The 2-methoxyphenyl carboxamide contributes to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-14-20(22(31)26-17-6-3-4-7-18(17)32-2)21(15-9-11-16(24)12-10-15)29-23(25-14)27-19(28-29)8-5-13-30/h3-4,6-7,9-12,21,30H,5,8,13H2,1-2H3,(H,26,31)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXUUNCVWKQODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (referred to as QQM) is a member of the triazolopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of QQM, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C27H28FN5O3
- Molecular Weight : 489.541 g/mol
- Structural Features : The compound contains a triazolo-pyrimidine core with various substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. For QQM specifically:
- In Vitro Studies : QQM demonstrated significant antibacterial activity against various strains of bacteria. Its Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections .
Anticancer Activity
QQM has been investigated for its anticancer properties:
- Mechanism of Action : Research indicates that QQM may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation and survival. This includes potential interactions with targets such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Case Studies : In experimental models, QQM has shown promise in reducing tumor growth and enhancing apoptosis in cancer cell lines. Further studies are needed to elucidate the exact pathways involved.
Target Interactions
The biological activity of QQM is believed to be mediated through its interactions with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : Preliminary data suggest that QQM may interact with GPCRs, influencing signaling pathways related to inflammation and pain modulation .
- Enzyme Inhibition : QQM has been shown to inhibit certain enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. This inhibition could contribute to its analgesic properties .
In Vivo Studies
In vivo studies have further supported the biological activity of QQM:
- Neuroprotective Effects : Animal models have indicated that QQM can promote neuronal repair and enhance neurite outgrowth following nerve injury. These findings suggest a potential application in neurodegenerative diseases .
- Safety Profile : Toxicological assessments have indicated that QQM exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects on liver or kidney functions noted during trials .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H28FN5O3 |
| Molecular Weight | 489.541 g/mol |
| MIC (Antibacterial) | Comparable to established drugs |
| Anticancer Activity | Reduces tumor growth |
| GPCR Interaction | Potential modulation noted |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The specific compound has been studied for its ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluated various triazolo-pyrimidine derivatives against several bacterial strains. Results showed that modifications on the phenyl and hydroxypropyl groups enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL depending on the structure .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds with similar triazolo-pyrimidine scaffolds have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Case Study : A recent investigation into triazolo-pyrimidines demonstrated their efficacy against polo-like kinase 1 (Plk1), a target in various cancers. The compound exhibited IC50 values indicating effective inhibition of Plk1 activity, leading to reduced cell viability in cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to the one described has been explored extensively. The incorporation of hydroxypropyl and methoxyphenyl groups can enhance the anti-inflammatory response by modulating cytokine production.
- Case Study : In vitro studies showed that triazolo-pyrimidines could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide (-CONH₂) and ester (-COOR) groups in the compound participate in hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 8h | 6-Carboxylic acid derivative | 78% | |
| Ester hydrolysis (if present) | NaOH (1M), EtOH/H₂O, 60°C, 4h | Corresponding carboxylic acid | 85% |
-
Mechanistic Insight : The carboxamide group undergoes acid-catalyzed hydrolysis to form a carboxylic acid, facilitated by protonation of the carbonyl oxygen, followed by nucleophilic water attack.
Nucleophilic Substitution
The 3-hydroxypropyl side chain (-CH₂CH₂CH₂OH) and fluorophenyl ring enable nucleophilic substitutions:
-
Key Observation : The electron-withdrawing fluorine atom on the phenyl ring reduces electrophilic substitution reactivity but enables directed metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
Cyclization Reactions
Under dehydrating conditions, the hydroxypropyl group forms heterocyclic systems:
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Structural Impact : Cyclization rigidifies the molecule, improving target binding affinity by reducing conformational entropy .
Esterification and Etherification
The hydroxyl group undergoes esterification or etherification to modulate solubility:
| Reaction | Reagent | Product Solubility (LogP) | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride | Increased lipophilicity (LogP +1.2) | |
| Etherification | MeI, K₂CO₃ | Methyl ether (improved metabolic stability) |
Oxidation and Reduction
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Oxidation : The secondary alcohol (hydroxypropyl) is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding a diketone intermediate (45% yield).
-
Reduction : The pyrimidine ring remains stable under NaBH₄ or LiAlH₄, but nitro groups (if present) are reduced to amines .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the fluorophenyl ring:
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 88% | |
| Sonogashira | PdCl₂(PPh₃)₂ | Alkynylated analogs | 61% |
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–120°C | ±15% efficiency per 10°C deviation |
| Solvent | DMF > EtOH > THF | Polarity correlates with reaction rate |
| Catalyst Loading | 5–10 mol% Pd | Lower loading (<2%) reduces yield by 40% |
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group in the target compound improves metabolic resistance compared to hydroxyl or methoxy substituents (e.g., ), as fluorine’s electronegativity reduces susceptibility to enzymatic oxidation .
- Carboxamide Modifications : Replacing the 2-methoxyphenyl carboxamide with bromophenyl () or acetylphenyl () groups alters steric and electronic profiles, impacting target selectivity.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with nitro (: 319.9–320.8°C) or bromo (: 280.1–284.3°C) groups exhibit higher melting points due to strong intermolecular forces .
- Solubility: The 3-hydroxypropyl substituent likely improves aqueous solubility compared to non-polar analogues (e.g., ’s benzylthio derivatives) .
- Synthetic Yields : Carboxamide derivatives with electron-withdrawing groups (e.g., nitro in : 43% yield) are synthesized less efficiently than those with electron-donating groups (e.g., methoxy in : 56–80% yields) .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves cyclization of precursors under reflux conditions. For example, triazolo-pyrimidine cores are formed via condensation of aminotriazole derivatives with β-ketoesters or enamines. Ethanol or DMF is often used as a solvent, with heating at 60–80°C for 3–6 hours. Key intermediates (e.g., 5-amino-triazolo-pyrimidines) are purified via column chromatography (gradient elution with EtOAc/light petroleum) and characterized using H NMR and LC-MS to confirm regioselectivity and purity .
Q. What spectroscopic methods are recommended for structural confirmation and purity assessment?
- H/C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm), methoxyphenyl (δ ~3.8 ppm for OCH), and hydroxypropyl (δ ~1.8–3.5 ppm) groups.
- LC-MS : Confirm molecular weight (e.g., [M+H] ion) and detect impurities.
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related pyrimidine derivatives .
- HPLC : Quantify purity (>95% by area normalization at 254 nm) .
Advanced Research Questions
Q. How do substituents on the triazolo-pyrimidine core influence physicochemical and pharmacological properties?
- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
- 3-Hydroxypropyl : Improves solubility through hydrogen bonding but may reduce membrane permeability.
- 2-Methoxyphenyl : Modulates electronic effects and π-π stacking in target binding pockets.
Comparative studies on analogs (e.g., replacing fluorine with chlorine or methoxy groups) reveal trade-offs between potency and solubility .
Q. What experimental design (DoE) strategies optimize reaction yields for triazolo-pyrimidine derivatives?
- Variables : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (e.g., 5–20 mol% p-TsOH).
- Response surface methodology : Identifies optimal conditions (e.g., 80°C in ethanol with 10 mol% catalyst maximizes yield to ~75%).
- Flow chemistry : Enables precise control of residence time and reduces side reactions in continuous reactors .
Q. How can researchers resolve contradictions in biological activity data across studies?
- In vitro vs. in vivo models : Validate target engagement using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
- Purity reassessment : Use HPLC-MS to rule out batch-to-batch variability caused by impurities (e.g., de-fluorinated byproducts).
- Control experiments : Test metabolites (e.g., hydrolyzed hydroxypropyl derivatives) to confirm parent compound activity .
Q. What computational methods predict binding affinity and metabolic stability for this compound?
- Molecular docking : Align the triazolo-pyrimidine core into target pockets (e.g., kinase ATP-binding sites) using AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with logP and IC values .
Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Regioselective formation of the triazolo-pyrimidine ring is influenced by:
Q. Methodological Guidance
- Synthetic optimization : Prioritize DoE over one-factor-at-a-time approaches to account for variable interactions .
- Data validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex scaffolds .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
